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Introduction

DCZ0415 is a small-molecule inhibitor of Thyroid Receptor-Interacting Protein 13 (TRIP13), an
ATPase associated with various cellular activities and implicated in the progression of several
cancers, including colorectal, pancreatic, and multiple myeloma.[1][2][3] Preclinical studies
have demonstrated that DCZ0415 not only exhibits direct anti-tumor effects by inducing cell
cycle arrest and apoptosis but also stimulates a robust anti-tumor immune response.[1][4]
These application notes provide a comprehensive protocol for evaluating the immunological
effects of DCZ0415 treatment in preclinical cancer models.

Mechanism of Action: Dual Impact on Tumor and
Immune Cells

DCZ0415 targets TRIP13, leading to the inhibition of downstream signaling pathways crucial
for tumor growth and survival, such as the FGFR4/STAT3 and Wnt/(3-catenin pathways.[1][4]
Concurrently, inhibition of TRIP13 by DCZ0415 has been shown to modulate the tumor
microenvironment, transforming it from an immunosuppressive to an immune-active state. This
is characterized by a decrease in immune checkpoint molecules like PD-1 and CTLA-4 and an
increase in the production of cytotoxic effector molecules such as granzyme B, perforin, and
interferon-gamma (IFN-y).[1][4] Furthermore, treatment with DCZ0415 has been observed to
enhance the infiltration of CD3+, CD4+, and CD8+ T lymphocytes into the tumor.[3]
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Experimental Protocols

This section outlines detailed methodologies for key experiments to assess the immune
response to DCZ0415 treatment.

Analysis of Tumor-Infiltrating Immune Cells by Flow
Cytometry

This protocol details the preparation of single-cell suspensions from solid tumors and
subsequent analysis of immune cell populations using multi-color flow cytometry.

Materials:

e RPMI 1640 medium

o Fetal Bovine Serum (FBS)

e Collagenase Type IV

e DNase |

e ACK lysis buffer

o Phosphate Buffered Saline (PBS)
e 70 um and 40 um cell strainers

o FACS tubes

e Fluorochrome-conjugated antibodies (See Table 1 for a recommended panel)
o Fixable Viability Dye

e Fc block (anti-CD16/CD32)

e Intracellular Staining Buffer

e Flow cytometer
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Procedure:
e Tumor Digestion:
o Excise tumors from treated and control animals and weigh them.

o Mince the tumors into small pieces (1-2 mm3) in a petri dish containing 5 mL of RPMI
1640.

o Transfer the minced tissue to a 50 mL conical tube and add digestion buffer (RPMI 1640
with 10% FBS, 1 mg/mL Collagenase 1V, and 100 U/mL DNase ).

o Incubate at 37°C for 30-45 minutes with gentle agitation.
e Single-Cell Suspension:
o Pipette the digested tissue up and down vigorously to further dissociate clumps.
o Pass the suspension through a 70 um cell strainer into a fresh 50 mL tube.
o Wash the strainer with 10 mL of RPMI 1640.
o Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.

o Resuspend the pellet in 2 mL of ACK lysis buffer and incubate for 2 minutes at room
temperature to lyse red blood cells.

o Add 10 mL of RPMI 1640 and centrifuge again.
o Resuspend the cell pellet in PBS and pass through a 40 um cell strainer.
o Count viable cells using a hemocytometer or an automated cell counter.
e Staining:
o Adjust the cell concentration to 1 x 1077 cells/mL in FACS buffer (PBS with 2% FBS).

o Aliquot 100 pL of the cell suspension (1 x 1076 cells) into FACS tubes.
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o Add Fixable Viability Dye according to the manufacturer's protocol.
o Wash the cells with FACS buffer.
o Add Fc block and incubate for 10 minutes at 4°C.

o Add the surface antibody cocktail (see Table 1) and incubate for 30 minutes at 4°C in the
dark.

o Wash the cells twice with FACS buffer.

o For intracellular staining (e.g., for Foxp3 or Granzyme B), fix and permeabilize the cells
using an appropriate intracellular staining buffer kit according to the manufacturer's
instructions.

o Add intracellular antibodies and incubate for 30 minutes at 4°C in the dark.
o Wash the cells twice with permeabilization buffer.

o Resuspend the cells in 300-500 pL of FACS buffer.

» Data Acquisition and Analysis:
o Acquire data on a flow cytometer.

o Analyze the data using appropriate software (e.g., FlowJo, FCS Express). Gate on viable,
single cells before identifying specific immune cell populations based on marker
expression.

Table 1: Recommended Flow Cytometry Panel for Tumor-Infiltrating Immune Cells
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Marker Cell Type Fluorochrome
CD45 All leukocytes AF700

CD3 T cells PE-Cy7

CD4 Helper T cells FITC

CD8 Cytotoxic T cells APC

Foxp3 Regulatory T cells PE

CD11b Myeloid cells BV605

Gr-1 (Ly-6G/Ly-6C) Granulocytes/Monocytes PerCP-Cy5.5
F4/80 Macrophages Bv421

PD-1 Exhausted T cells BV786
CTLA-4 Activated/Regulatory T cells BB700

Measurement of Cytokine and Effector Molecule

Production

This section describes methods to quantify the levels of key cytokines and cytotoxic molecules

in serum or cell culture supernatants.

Materials:

o ELISA kits for IFN-y and Granzyme B

o Serum samples from treated and control animals or cell culture supernatants

e Microplate reader

Procedure:

o Follow the manufacturer's instructions provided with the specific ELISA kits.

» Briefly, coat a 96-well plate with the capture antibody.
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e Add standards and samples (serum or supernatant) to the wells.

¢ Incubate to allow the analyte to bind to the capture antibody.

e Wash the plate and add the detection antibody.

e Incubate and wash again.

e Add the enzyme conjugate (e.qg., streptavidin-HRP).

 Incubate and wash.

e Add the substrate and stop solution.

o Read the absorbance at the appropriate wavelength using a microplate reader.

o Calculate the concentration of the analyte in the samples based on the standard curve.

The ELISpot assay is a highly sensitive method to enumerate cytokine-secreting cells at the
single-cell level.

Materials:

ELISpot kits for IFN-y and Granzyme B

PVDF-membrane 96-well plates

Splenocytes or tumor-infiltrating lymphocytes (TILs) from treated and control animals

Appropriate cell culture medium and supplements

ELISpot reader
Procedure:
» Follow the manufacturer's protocol for the specific ELISpot kit.

e Coat the ELISpot plate with the capture antibody.
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* |solate splenocytes or TILs.
¢ Add a defined number of cells to each well of the coated plate.
» Stimulate the cells with the relevant antigen or a mitogen (e.g., PMA/lonomycin) if desired.

 Incubate the plate at 37°C in a CO2 incubator for the recommended time to allow cytokine
secretion.

e Wash the cells from the plate.

» Add the biotinylated detection antibody.

 Incubate and wash.

e Add the enzyme conjugate (e.qg., streptavidin-AP or -HRP).
 Incubate and wash.

e Add the substrate to develop the spots.

» Stop the reaction and allow the plate to dry.

o Count the spots using an ELISpot reader. Each spot represents a single cytokine-secreting
cell.

In Vivo Cytotoxicity Assay

This assay measures the ability of cytotoxic T lymphocytes (CTLs) from DCZ0415-treated
animals to kill target cells in vivo.

Materials:
e Syngeneic splenocytes from naive mice
o Tumor-antigen specific peptide

o Carboxyfluorescein succinimidyl ester (CFSE) at two different concentrations (e.g., 5 uM and
0.5 um)
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e PBS

e Flow cytometer

Procedure:

o Target Cell Preparation:

[e]

Isolate splenocytes from a naive syngeneic mouse.

o

Divide the splenocytes into two populations.

[¢]

Pulse one population with the relevant tumor-antigen peptide (e.g., 1 ug/mL) for 1 hour at
37°C. This will be the "target" population.

[¢]

The other population will serve as the "non-target" control.

e Labeling:

o Label the peptide-pulsed target population with a high concentration of CFSE
(CFSE™high).

o Label the non-target control population with a low concentration of CFSE (CFSE”ow).
e Injection:
o Mix the CFSE”high and CFSE”low populations at a 1:1 ratio.

o Inject the cell mixture intravenously into both DCZ0415-treated and control (vehicle-
treated) mice that have been previously immunized or bear tumors.

e Analysis:
o After 18-24 hours, harvest the spleens from the recipient mice.
o Prepare single-cell suspensions and analyze by flow cytometry.

o Determine the ratio of CFSE”*ow to CFSE”"high cells in each mouse.
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 Calculation of Specific Lysis:

o Percent specific lysis = [1 - (Ratio in treated mice / Ratio in control mice)] x 100.

Immunohistochemistry (IHC) for T-cell Infiltration

This protocol allows for the visualization and quantification of T-cell infiltration into the tumor
tissue.

Materials:

Formalin-fixed, paraffin-embedded (FFPE) tumor sections
o Xylene and graded ethanol series

» Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

e Hydrogen peroxide (3%)

o Blocking buffer (e.g., 5% normal goat serum in PBS)
e Primary antibody against CD3

e HRP-conjugated secondary antibody

o DAB substrate kit

o Hematoxylin counterstain

e Mounting medium

e Microscope

Procedure:

o Deparaffinization and Rehydration:

o Immerse slides in xylene to remove paraffin.
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o Rehydrate the sections by sequential immersion in 100%, 95%, 80%, and 70% ethanol,
followed by distilled water.

e Antigen Retrieval:

o Perform heat-induced epitope retrieval by boiling the slides in antigen retrieval buffer for
10-20 minutes.

o Allow the slides to cool to room temperature.

e Staining:

o Quench endogenous peroxidase activity by incubating with 3% hydrogen peroxide for 10
minutes.

o Wash with PBS.

o Block non-specific binding with blocking buffer for 1 hour.

o Incubate with the primary anti-CD3 antibody overnight at 4°C.

o Wash with PBS.

o Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

o Wash with PBS.

o Detection and Counterstaining:

o Apply the DAB substrate and incubate until the desired brown color develops.

o Rinse with water.

o Counterstain with hematoxylin.

o Dehydrate the sections through graded ethanol and clear in xylene.

e Mounting and Analysis:
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o Mount the coverslip with mounting medium.
o Image the slides using a bright-field microscope.
o Quantify the number of CD3+ cells per unit area in the tumor.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison between
treatment and control groups.

Table 2: Example Data Summary for Immune Cell Infiltration

Treatment % CD45+ of % CD3+ of % CDA4+ of % CD8+ of % Foxp3+

Group Live Cells CD45+ CD3+ CD3+ of CD4+
Vehicle

Mean = SEM Mean = SEM Mean = SEM Mean = SEM Mean = SEM
Control
DCz0415 Mean = SEM Mean = SEM Mean = SEM Mean = SEM Mean = SEM
p-value

Table 3: Example Data Summary for Cytokine and Effector Molecule Levels

Granzyme B % In Vivo Specific
Treatment Group IFN-y (pg/mL) )

(pg/mL) Lysis
Vehicle Control Mean + SEM Mean + SEM Mean + SEM
DCZ0415 Mean £ SEM Mean £ SEM Mean £ SEM
p-value

Mandatory Visualizations
Signaling Pathway Diagrams
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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to-dcz0415-treatment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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